1-(5-Bromo-2-methoxybenzenesulfonyl)piperidine-4-carboxylic acid
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Overview
Description
1-(5-Bromo-2-methoxybenzenesulfonyl)piperidine-4-carboxylic acid is an organic compound that features a piperidine ring substituted with a carboxylic acid group and a sulfonyl group attached to a brominated methoxybenzene
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-methoxybenzenesulfonyl)piperidine-4-carboxylic acid typically involves multiple steps:
Bromination: The starting material, 2-methoxybenzenesulfonyl chloride, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator.
Piperidine Introduction: The brominated intermediate is then reacted with piperidine under basic conditions, often using a base like sodium hydride or potassium carbonate, to form the sulfonamide linkage.
Carboxylation: Finally, the piperidine derivative is carboxylated using carbon dioxide under high pressure or through a Grignard reaction followed by oxidation to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production may involve optimized versions of the above steps, focusing on yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-2-methoxybenzenesulfonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or further to a carboxylic acid. The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium thiolate, or primary amines in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogenation over palladium catalyst.
Major Products:
- Substituted piperidine derivatives.
- Oxidized or reduced forms of the original compound.
- Coupled products with various aryl or alkyl groups.
Scientific Research Applications
1-(5-Bromo-2-methoxybenzenesulfonyl)piperidine-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural features that mimic biological substrates.
Industrial Applications: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-methoxybenzenesulfonyl)piperidine-4-carboxylic acid depends on its application:
Enzyme Inhibition: The sulfonyl group can interact with the active site of enzymes, inhibiting their activity.
Receptor Binding: The compound can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
1-(5-Bromo-2-methoxyphenyl)sulfonylpiperidine: Lacks the carboxylic acid group, affecting its solubility and reactivity.
1-(5-Chloro-2-methoxybenzenesulfonyl)piperidine-4-carboxylic acid: Similar structure but with chlorine instead of bromine, which can influence its reactivity and biological activity.
1-(5-Bromo-2-hydroxybenzenesulfonyl)piperidine-4-carboxylic acid: The hydroxyl group can participate in hydrogen bonding, altering its physical and chemical properties.
Uniqueness: 1-(5-Bromo-2-methoxybenzenesulfonyl)piperidine-4-carboxylic acid is unique due to the combination of its functional groups, which provide a balance of hydrophobic and hydrophilic properties, making it versatile for various chemical reactions and biological interactions.
This detailed overview highlights the significance and versatility of this compound in scientific research and industrial applications
Properties
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)sulfonylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO5S/c1-20-11-3-2-10(14)8-12(11)21(18,19)15-6-4-9(5-7-15)13(16)17/h2-3,8-9H,4-7H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCRBRSTPXNSMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCC(CC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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